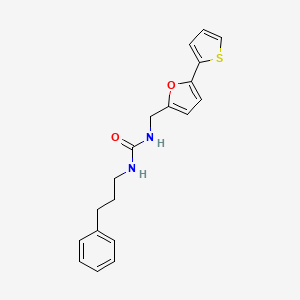
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been shown to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has been shown to exhibit unique biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. Additionally, this compound has been shown to modulate the immune system and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the development of new drugs. Additionally, this compound has been shown to have antioxidant and neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
One limitation of using 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the synthesis method is complex and requires specific reagents and conditions, which could limit its use in certain labs.
Future Directions
There are several future directions for research on 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential therapeutic applications in animal models of disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and identifying potential drug candidates based on its structure.
Synthesis Methods
The synthesis of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with 3-phenylpropanol in the presence of a catalyst. This reaction produces 1-(3-phenylpropyl)-5-(thiophen-2-yl)furan-2-carbaldehyde. The second step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal, which produces the final product, 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.
Scientific Research Applications
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has been shown to exhibit potential therapeutic applications in scientific research. This compound has been studied for its anti-inflammatory and anti-tumor properties. In one study, it was found that this compound inhibited the growth of human liver cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(20-12-4-8-15-6-2-1-3-7-15)21-14-16-10-11-17(23-16)18-9-5-13-24-18/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEVSVNWQGLHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine](/img/structure/B2948696.png)
![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2948699.png)
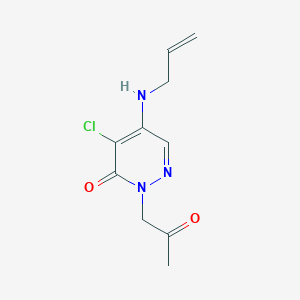
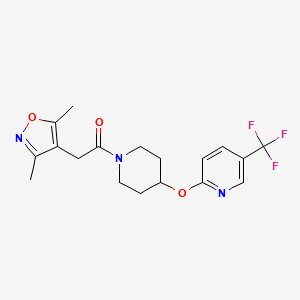

![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)
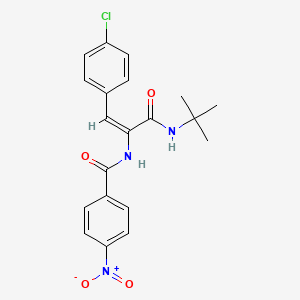
![1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2948707.png)
![1-[2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2948708.png)
![1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2948709.png)
![N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide](/img/structure/B2948712.png)
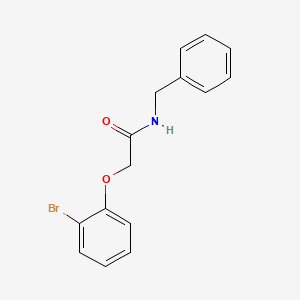
![2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile](/img/structure/B2948717.png)